1-(3-Chloro-1,2-oxazol-5-yl)methanamine hydrochloride, also known as cloxazolam, is a crystalline compound characterized by its molecular formula and a molecular weight of approximately 169.01 g/mol. This compound features a 1,2-oxazole ring substituted with a chloro group and an amine side chain, which contributes to its unique chemical properties. Cloxazolam appears as a white to off-white crystalline powder that is soluble in water, ethanol, and chloroform, with a melting point around 193-195°C .
These reactions are crucial for modifying the compound for various applications in research and development.
Cloxazolam exhibits significant biological activities, primarily attributed to its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which is essential for reducing neuronal excitability. This mechanism underlies its anxiolytic, sedative, hypnotic, and muscle relaxant properties. Additionally, studies have indicated potential anticonvulsant and antispasmodic effects .
The synthesis of 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride can be achieved through several methods:
Cloxazolam has potential applications in various fields:
Research into the interactions of cloxazolam with biological systems highlights its affinity for GABA-A receptors. Studies have demonstrated that cloxazolam enhances the effects of GABA in both in vitro and in vivo models. Additionally, its interactions with other neurotransmitter systems may provide insights into polypharmacy effects when combined with other anxiolytic or sedative agents .
Several compounds share structural or functional similarities with 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Cloxazolam | Oxazole derivative | Anxiolytic effects; interacts with GABA-A receptors |
Diazepam | Benzodiazepine | Widely used anxiolytic; longer half-life |
Clonazepam | Benzodiazepine | Anticonvulsant properties; similar mechanism of action |
1-(3-Bromo-1,2-oxazol-5-yl)methanamine hydrochloride | Oxazole derivative | Similar structure; potential variations in activity |
Cloxazolam is unique due to its specific oxazole structure combined with the amine functionality, which influences its pharmacological profile and potential therapeutic applications compared to traditional benzodiazepines like diazepam and clonazepam
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count